ARV-771 - 1949837-12-0

ARV-771

Catalog Number: EVT-260127
CAS Number: 1949837-12-0
Molecular Formula: C50H63N9O7S2
Molecular Weight: 966.23
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ARV-771 is a heterobifunctional small molecule classified as a proteolysis targeting chimera (PROTAC). [] This classification stems from its mechanism of action, which involves inducing the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system (UPS). [, ] Specifically, ARV-771 targets bromodomain and extra-terminal (BET) proteins, primarily BRD4, for degradation. [, ] This targeted degradation approach holds significant potential in cancer research, particularly in addressing acquired drug resistance often associated with traditional small-molecule inhibitors. []

Future Directions
  • Overcoming Resistance: Further research is needed to understand and overcome potential resistance mechanisms to ARV-771. [, , ] Combining ARV-771 with PROTACs that leverage different E3 ligases could help delay or prevent resistance. []
  • Clinical Development: Further clinical trials are necessary to evaluate the safety and efficacy of ARV-771 in human patients. []
  • Drug Delivery: Investigating novel drug delivery systems, such as nanoparticles, could potentially enhance the efficacy and reduce the toxicity of ARV-771. [, ]
  • Combination Therapies: Identifying optimal combination therapies with ARV-771 and other targeted agents or chemotherapies could improve treatment outcomes. [, , , , , ]

dBET6

    Thal-SNS-032

    • Relevance: Thal-SNS-032 is relevant to ARV-771 because both compounds are heterobifunctional degraders that employ the CRBN E3 ligase system. Examining the resistance mechanisms associated with Thal-SNS-032, particularly those related to CRBN, can provide insights into potential resistance mechanisms that may arise with ARV-771 [].

    MZ-1

      OTX-015

      • Relevance: OTX-015 serves as a direct comparator to ARV-771 in multiple studies. Both compounds target BET proteins, but through different mechanisms: OTX-015 inhibits their function, while ARV-771 induces their degradation. Comparing their efficacy and cellular responses helps elucidate the advantages of targeted protein degradation over traditional inhibition [, , , ].

      JQ1

      • Relevance: JQ1, like OTX-015, functions as a BET inhibitor and is frequently used in research to compare and contrast the effects of BET inhibition versus BET degradation mediated by ARV-771. JQ1's well-characterized activity profile aids in understanding the distinct phenotypic outcomes and potential therapeutic advantages of ARV-771 [, ].

      ARV-825

      • Relevance: ARV-825 shares its BET protein target with ARV-771, but they differ in their E3 ligase recruitment strategy. ARV-825 utilizes CRBN, whereas ARV-771 utilizes VHL. This difference in E3 ligase engagement potentially leads to differences in their degradation kinetics, selectivity profiles, and resistance mechanisms. Additionally, ARV-825 is noted as a predecessor to ARV-771, with ARV-771 often demonstrating superior pharmacological properties [, , , ].

      MS99

      • Relevance: MS99, like ARV-771, utilizes the VHL E3 ubiquitin ligase for targeted protein degradation. The difference lies in their target proteins. Understanding the effectiveness and potential limitations of MS99 in degrading ALK can provide comparative insights into the degradation capabilities of ARV-771 against its target, BET proteins [].
      Source and Classification

      ARV-771 was developed as part of ongoing research into PROTAC technology, which utilizes bifunctional molecules to induce targeted degradation of proteins. The compound is synthesized through a series of chemical reactions that link a ligand for the target protein with an E3 ubiquitin ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. Its classification as a PROTAC places it within a new category of therapeutics that offer potential advantages over traditional inhibitors by eliminating target proteins rather than merely inhibiting their activity.

      Synthesis Analysis

      Methods and Technical Details

      The synthesis of ARV-771 involves several key steps:

      1. Starting Materials: The synthesis begins with commercially available precursors that are modified through various chemical reactions.
      2. Linking Ligands: The compound features a ligand that binds to bromodomain proteins and another that binds to an E3 ubiquitin ligase, specifically Von Hippel-Lindau protein.
      3. Chemical Reactions: Techniques such as reversible addition-fragmentation chain transfer polymerization and high-performance liquid chromatography are employed to ensure the purity and functionality of the synthesized compound.
      4. Characterization: Characterization of ARV-771 is typically performed using methods like proton nuclear magnetic resonance and mass spectrometry to confirm the structure and verify successful synthesis.

      The detailed procedures for synthesis can be found in supplementary materials accompanying research publications on ARV-771 .

      Molecular Structure Analysis

      Structure and Data

      The molecular structure of ARV-771 includes:

      Data from studies indicate that ARV-771 exhibits high potency in degrading its target protein, with a half-maximal degradation concentration (DC50) reported at 22 nM in certain cancer cell lines .

      Chemical Reactions Analysis

      Reactions and Technical Details

      ARV-771 undergoes specific chemical reactions to achieve its function:

      1. Ubiquitination: Upon binding to its target protein, ARV-771 facilitates the transfer of ubiquitin molecules via the E3 ligase pathway.
      2. Proteasomal Degradation: The ubiquitinated protein is then recognized by the proteasome, leading to its degradation.
      3. Release Mechanism: In some studies, modifications to ARV-771 have been explored to create prodrugs that release ARV-771 in response to reactive oxygen species or specific tumor microenvironments .

      These reactions are critical for its mechanism of action and therapeutic efficacy.

      Mechanism of Action

      Process and Data

      The mechanism of action for ARV-771 involves:

      1. Binding: The compound binds to bromodomain proteins, which are crucial for transcriptional regulation in cancer cells.
      2. Recruitment of E3 Ligase: By simultaneously binding an E3 ligase, ARV-771 promotes the ubiquitination of the target protein.
      3. Degradation: The tagged protein is then directed to the proteasome for degradation, leading to reduced levels of oncogenic proteins like c-Myc.

      This dual-action approach not only inhibits the function of these proteins but also eliminates them from the cell entirely, which can lead to significant anti-cancer effects .

      Physical and Chemical Properties Analysis

      Physical and Chemical Properties

      ARV-771 exhibits several notable physical and chemical properties:

      • Molecular Weight: Approximately 500 g/mol.
      • Solubility: Soluble in organic solvents commonly used in medicinal chemistry.
      • Stability: Stability under physiological conditions has been assessed through various assays, ensuring that it remains active until reaching its target.

      Analytical techniques such as liquid chromatography-mass spectrometry have been used to assess these properties .

      Applications

      Scientific Uses

      ARV-771 has several promising applications in scientific research and potential therapeutic settings:

      1. Cancer Treatment: Primarily investigated for its efficacy against triple-negative breast cancer and hepatocellular carcinoma by degrading key oncogenic proteins.
      2. Research Tool: Used as a tool compound in studies aimed at understanding protein degradation pathways and their implications in cancer biology.
      3. Development of Prodrugs: Ongoing research into derivatives like ARV771-TK aims to enhance delivery mechanisms and improve targeting specificity .

      Properties

      CAS Number

      1949837-12-0

      Product Name

      ARV-771

      IUPAC Name

      (2S,4R)-1-[(2S)-2-[[2-[3-[2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]ethoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

      Molecular Formula

      C50H63N9O7S2

      Molecular Weight

      966.23

      InChI

      InChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1

      InChI Key

      HJGNHEQIOZDQRW-VZRXUJQISA-N

      SMILES

      CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C

      Solubility

      Soluble in DMSO

      Synonyms

      ARV-771; ARV 771; ARV771.

      Product FAQ

      Q1: How Can I Obtain a Quote for a Product I'm Interested In?
      • To receive a quotation, send us an inquiry about the desired product.
      • The quote will cover pack size options, pricing, and availability details.
      • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
      • Quotations are valid for 30 days, unless specified otherwise.
      Q2: What Are the Payment Terms for Ordering Products?
      • New customers generally require full prepayment.
      • NET 30 payment terms can be arranged for customers with established credit.
      • Contact our customer service to set up a credit account for NET 30 terms.
      • We accept purchase orders (POs) from universities, research institutions, and government agencies.
      Q3: Which Payment Methods Are Accepted?
      • Preferred methods include bank transfers (ACH/wire) and credit cards.
      • Request a proforma invoice for bank transfer details.
      • For credit card payments, ask sales representatives for a secure payment link.
      • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
      Q4: How Do I Place and Confirm an Order?
      • Orders are confirmed upon receiving official order requests.
      • Provide full prepayment or submit purchase orders for credit account customers.
      • Send purchase orders to sales@EVITACHEM.com.
      • A confirmation email with estimated shipping date follows processing.
      Q5: What's the Shipping and Delivery Process Like?
      • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
      • You can use your FedEx account; specify this on the purchase order or inform customer service.
      • Customers are responsible for customs duties and taxes on international shipments.
      Q6: How Can I Get Assistance During the Ordering Process?
      • Reach out to our customer service representatives at sales@EVITACHEM.com.
      • For ongoing order updates or questions, continue using the same email.
      • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

      Quick Inquiry

       Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.